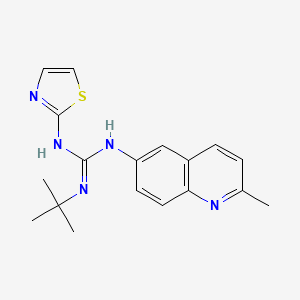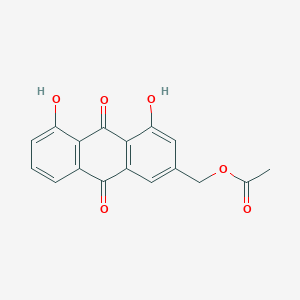
Aloe emodin w-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aloe emodin w-acetate is a derivative of aloe emodin, an anthraquinone compound found in the roots, stems, and leaves of plants such as aloe vera, rhubarb, and cassia . Aloe emodin itself is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . This compound is a modified form of this compound, designed to enhance its properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aloe emodin w-acetate typically involves the acetylation of aloe emodin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at a temperature of around 50°C to 60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where aloe emodin is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated and stirred continuously to achieve the desired product. After the reaction is complete, the product is purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Aloe emodin w-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
科学的研究の応用
Aloe emodin w-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its effects on cell viability, migration, and gene expression.
Industry: It is used in the formulation of antimicrobial coatings and other products.
作用機序
The mechanism of action of aloe emodin w-acetate involves several molecular targets and pathways:
類似化合物との比較
Aloe emodin w-acetate is compared with other similar anthraquinone derivatives such as:
特性
CAS番号 |
65615-58-9 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC名 |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C17H12O6/c1-8(18)23-7-9-5-11-15(13(20)6-9)17(22)14-10(16(11)21)3-2-4-12(14)19/h2-6,19-20H,7H2,1H3 |
InChIキー |
FUECAILUKAJTBR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
213 - 214 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



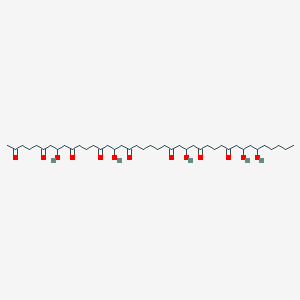
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
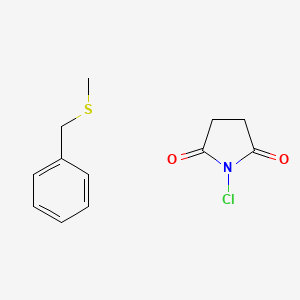
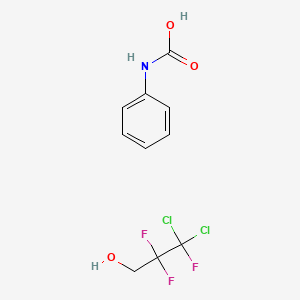
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
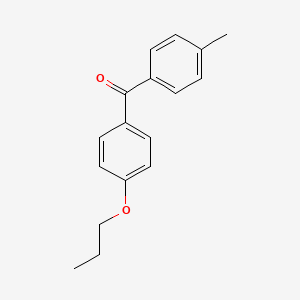
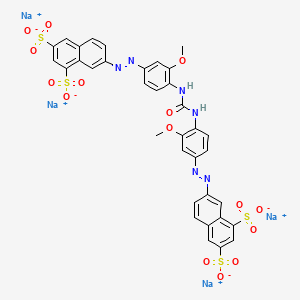
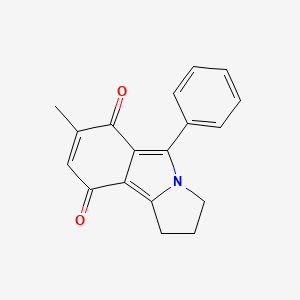
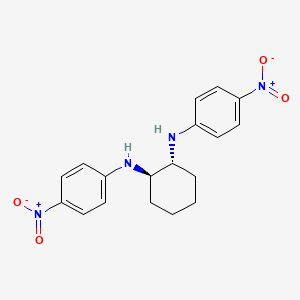
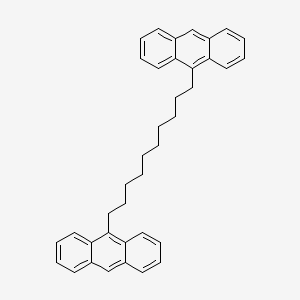
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
